

Tetra(tetradecyloxy)silane: A Comprehensive Technical Guide on Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for tetra(tetradecyloxy)silane is limited in publicly available literature. This guide provides a detailed overview based on the general principles of alkoxysilane chemistry, data from related compounds, and theoretical considerations.

Introduction

Tetra(tetradecyloxy)silane, a member of the tetra-alkoxysilane family, is a molecule of interest in materials science and surface chemistry. Its structure, featuring a central silicon atom bonded to four long hydrocarbon chains via oxygen atoms, imparts unique properties that are relevant for the formation of hydrophobic coatings, sol-gel materials, and as a component in drug delivery systems. Understanding its molecular structure and conformational behavior is crucial for predicting its reactivity, assembly, and performance in various applications.

Molecular Structure

The molecular structure of tetra(tetradecyloxy)silane consists of a central silicon atom tetrahedrally coordinated to four oxygen atoms, each of which is bonded to a tetradecyl group.

Table 1: Predicted Physicochemical Properties of Tetra(tetradecyloxy)silane



Property	Value	Source
CAS Number	18845-54-0	Generic Chemical Databases
Molecular Formula	C56H116O4Si	Generic Chemical Databases
Molecular Weight	909.6 g/mol	Generic Chemical Databases
Boiling Point	> 200 °C at 0.1 mmHg	Generic Chemical Databases
Density	~0.86 g/cm³	Generic Chemical Databases

Due to the lack of experimental crystallographic data, precise bond lengths and angles for tetra(tetradecyloxy)silane are not available. However, based on data for similar tetra-alkoxysilanes and general principles of chemical bonding, the following can be inferred:

- Si-O Bond Length: Expected to be in the range of 1.60 1.65 Å.
- O-Si-O Bond Angle: Approximately 109.5° (tetrahedral).
- C-O-Si Bond Angle: Expected to be larger than the typical tetrahedral angle, likely around 120-130°, due to the steric bulk of the tetradecyl chains.
- C-C and C-H Bond Lengths: Conforming to standard values for alkanes.

Conformational Analysis

The conformational flexibility of tetra(tetradecyloxy)silane is dominated by the four long tetradecyl chains. Each chain possesses numerous single bonds, leading to a vast number of possible conformations.

The key factors influencing the conformation are:

- Steric Hindrance: The bulky tetradecyl groups will arrange themselves to minimize steric repulsion around the central silicon atom. This will likely lead to a staggered arrangement of the oxygen atoms.
- Van der Waals Interactions: The long alkyl chains can interact with each other through van der Waals forces, potentially leading to folded or interdigitated conformations in the



condensed phase.

 Rotational Isomers: Each C-C and C-O bond in the tetradecyl chains can exist in different rotational states (gauche and anti). The lowest energy conformation for an isolated chain would be the all-anti (fully extended) state. However, in the full molecule, packing and intermolecular forces will lead to a more complex conformational landscape.

In solution, the chains are expected to be highly dynamic, exploring a wide range of conformations. In the solid state or when adsorbed onto a surface, more ordered structures are possible.

Experimental Protocols General Synthesis of Tetra(tetradecyloxy)silane

A common method for the synthesis of tetra-alkoxysilanes is the reaction of silicon tetrachloride with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.

Reaction: SiCl₄ + 4 CH₃(CH₂)₁₃OH + 4 Base \rightarrow Si(O(CH₂)₁₃CH₃)₄ + 4 Base·HCl

Experimental Workflow:

Caption: General experimental workflow for the synthesis of tetra(tetradecyloxy)silane.

Detailed Methodology:

- Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon)
 is charged with a solution of 1-tetradecanol and a stoichiometric amount of a base (e.g.,
 pyridine or triethylamine) in an anhydrous, inert solvent like toluene or hexane.
- Addition of Reactant: The flask is cooled in an ice bath, and a solution of silicon tetrachloride
 in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The
 reaction is exothermic, and the temperature should be maintained below 10 °C during the
 addition.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.



- Workup: The precipitated salt (e.g., pyridinium chloride) is removed by filtration. The filtrate is then washed sequentially with dilute acid, water, and brine to remove any remaining base and salts.
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure tetra(tetradecyloxy)silane.

Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized product.

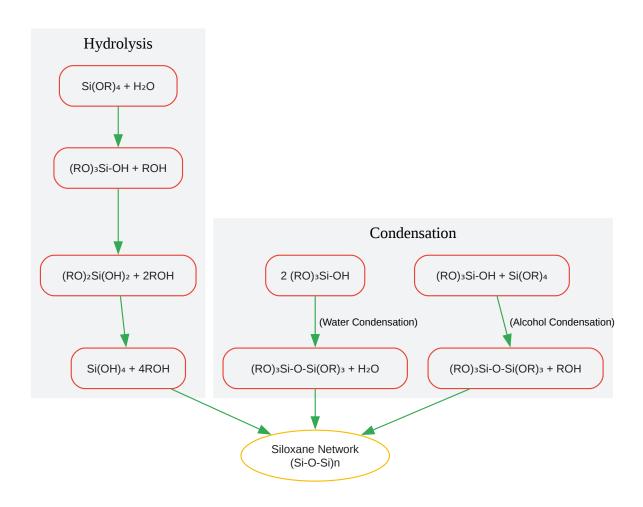
Table 2: General Spectroscopic Data for Tetra-alkoxysilanes

Technique	Expected Chemical Shifts <i>l</i> Frequencies	Assignment
¹H NMR (CDCl₃)	δ ~3.8 ppm (triplet, 8H)	Si-O-CH ₂ -
δ ~1.6 ppm (multiplet, 8H)	Si-O-CH ₂ -CH ₂ -	
δ ~1.2-1.4 ppm (broad multiplet)	-(CH ₂)- backbone	_
δ ~0.9 ppm (triplet, 12H)	-CH₃	
¹³ C NMR (CDCl ₃)	δ ~65 ppm	Si-O-CH ₂ -
δ ~32 ppm	Si-O-CH ₂ -CH ₂ -	
δ ~22-30 ppm	-(CH ₂)- backbone	_
δ ~14 ppm	-CH₃	
²⁹ Si NMR (CDCl₃)	δ ~ -80 to -85 ppm	Si(OR) ₄
FT-IR (neat)	2920-2960 cm ⁻¹ (strong)	C-H stretching
1465 cm ⁻¹ (medium)	C-H bending	
1080-1100 cm $^{-1}$ (strong, broad)	Si-O-C stretching	-



Hydrolysis and Condensation

A key reaction of tetra-alkoxysilanes is their hydrolysis and subsequent condensation to form silica networks (sol-gel process). This process is fundamental to their application in forming coatings and materials.



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Caption: General reaction pathway for the hydrolysis and condensation of a tetra-alkoxysilane.

The rate of these reactions is highly dependent on factors such as pH, water-to-silane ratio, solvent, and temperature. The long tetradecyl chains in tetra(tetradecyloxy)silane are expected



to slow down the hydrolysis rate compared to shorter-chain analogues due to steric hindrance and hydrophobic effects.

Conclusion

Tetra(tetradecyloxy)silane is a molecule with significant potential in materials science, particularly for applications requiring hydrophobic surfaces and the formation of organic-inorganic hybrid materials. While specific experimental data on its molecular structure and conformation are currently scarce, a robust theoretical understanding can be derived from the well-established chemistry of tetra-alkoxysilanes. Further experimental and computational studies are warranted to fully elucidate the unique properties and behavior of this long-chain silane ester.

 To cite this document: BenchChem. [Tetra(tetradecyloxy)silane: A Comprehensive Technical Guide on Molecular Structure and Conformation]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b100254#tetradecyloxysilane-molecularstructure-and-conformation]

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Phone: (601) 213-4426

Email: info@benchchem.com